2-Metoxi-3,5-dinitropiridina

Descripción general

Descripción

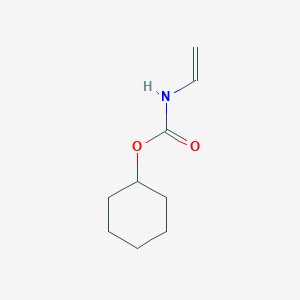

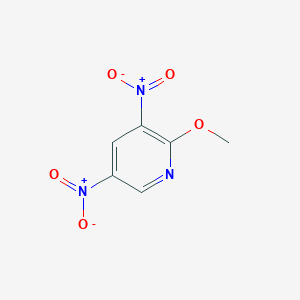

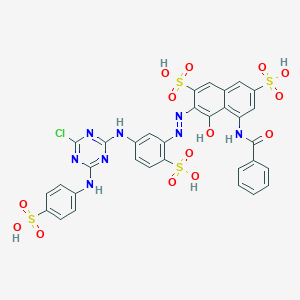

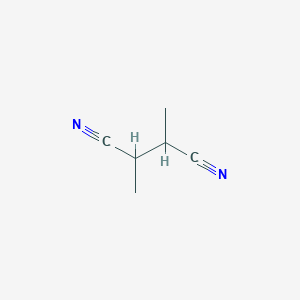

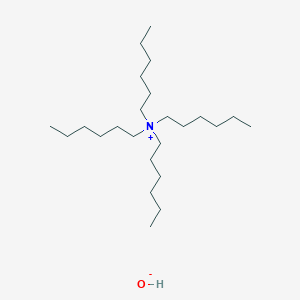

2-Methoxy-3,5-dinitropyridine is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The molecular structure of this compound has been determined to crystallize in the monoclinic system, and it exhibits a non-planar conformation with the methoxy and 3-nitro groups rotated out of the pyridine ring plane. This rotation is likely due to steric interactions and the need to minimize repulsion between adjacent substituents .

Synthesis Analysis

The synthesis of derivatives of 2-methoxy-3,5-dinitropyridine and related compounds has been explored through various methods. For instance, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine using a sequence of substitution, oxidation, nitration, and ammoniation reactions . Similarly, 2-amino-3-nitropyridine-6-methoxy was prepared from 2,6-dichloropyridine through substitution, nitration, ammoniation, and oxidation steps . These studies demonstrate the versatility of halopyridines as starting materials for synthesizing functionalized pyridine derivatives .

Molecular Structure Analysis

The molecular structure of 2-methoxy-3,5-dinitropyridine has been solved by direct methods and refined to a high degree of accuracy. The molecule's conformation and the effects of substituents on the pyridine ring shape have been analyzed, revealing that the methoxy group adopts a geometry that is different from the mean reported for methoxyaromatic groups. This suggests that the electronic and steric effects of the substituents significantly influence the overall molecular shape .

Chemical Reactions Analysis

The reactivity of 2-methoxy-3,5-dinitropyridine and its derivatives has been studied in various chemical reactions. For example, the interaction of methoxy-3,5-dinitropyridines with methoxide ion in dimethyl sulphoxide has been investigated, showing contrasting behavior between the 2- and 4-methoxy compounds. The 4-methoxy derivative forms both methine and acetal sigma complexes, while the 2-methoxy derivative does not undergo conversion into the acetal . Additionally, kinetic and equilibrium studies of sigma-adduct formation and nucleophilic substitution reactions have provided insights into the reaction mechanisms and the influence of solvents and substituents on these processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-3,5-dinitropyridine and its derivatives have been characterized through various analytical techniques. The crystal structure, solubility, and reactivity patterns have been determined, providing a comprehensive understanding of the compound's behavior in different chemical environments. The formation of solid supramolecular complexes with crown ethers has also been reported, which could have implications for the development of new materials with specific properties .

Aplicaciones Científicas De Investigación

Sondeo fluorescente para biotioles

2-Metoxi-3,5-dinitropiridina: se ha utilizado en el desarrollo de una sonda fluorescente basada en naftalimida para la detección selectiva de biotioles . Esta aplicación es significativa en la investigación biomédica, ya que los biotioles, como la cisteína, la homocisteína y el glutatión, están estrechamente relacionados con diversas enfermedades. La naturaleza atrayente de electrones del grupo dinitropiridina mejora la sensibilidad de la sonda, lo que permite la detección en tiempo real de biotioles en células vivas.

Estudios cristalográficos

El compuesto cristaliza en el sistema monoclínico y se ha estudiado por sus propiedades estructurales . Comprender su estructura cristalina es esencial para las aplicaciones de la ciencia de los materiales, donde la disposición de las moléculas dentro de la red cristalina puede afectar las propiedades del material.

Reactividad con aminas

La conformación molecular de This compound influye en su reactividad con las aminas . Este aspecto es crucial en la química sintética, donde el compuesto se puede utilizar como un bloque de construcción para crear moléculas complejas.

Síntesis de derivados de decahidrodipirrolo[3,4-b:3’,4’-d]piridina

Se ha desarrollado un método eficiente para sintetizar derivados de decahidrodipirrolo[3,4-b:3’,4’-d]piridina utilizando This compound . Estos derivados tienen aplicaciones potenciales en productos farmacéuticos y agroquímicos.

Métodos de detección selectiva

El fuerte grupo atractor de electrones de This compound lo convierte en un excelente candidato para el diseño de métodos de detección selectiva para diversos analitos . Esto es particularmente útil en el monitoreo ambiental y el diagnóstico.

Estudio de los efectos de los sustituyentes en la forma de la piridina

La investigación sobre los efectos de los sustituyentes en la forma del anillo de piridina se ve facilitada por compuestos como This compound . Este conocimiento es valioso en el campo del diseño molecular y el descubrimiento de fármacos.

No aditividad de los efectos de los sustituyentes

El compuesto también se utiliza para explorar la no aditividad de los efectos de los sustituyentes, que es un fenómeno en el que el efecto combinado de los sustituyentes en las propiedades de una molécula no es una simple suma de sus efectos individuales .

Propiedades

IUPAC Name |

2-methoxy-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O5/c1-14-6-5(9(12)13)2-4(3-7-6)8(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGXTRQTCDZDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-methoxy-3,5-dinitropyridine influence its reactivity, particularly with nucleophiles?

A2: The structure of 2-methoxy-3,5-dinitropyridine significantly influences its reactivity. The presence of two nitro groups (–NO2) at the 3 and 5 positions of the pyridine ring creates an electron-deficient center, making the molecule susceptible to nucleophilic attack. [] The methoxy group (–OCH3) at the 2 position, while generally considered an electron-donating group, adopts a specific conformation in this molecule to minimize steric hindrance with the nitro group at position 3. [] This conformation influences the overall electron distribution within the molecule and consequently its reactivity with nucleophiles.

Q2: Has 2-methoxy-3,5-dinitropyridine been shown to participate in transetherification reactions? What conditions are required?

A3: Yes, research indicates that 2-methoxy-3,5-dinitropyridine can undergo transetherification reactions. This reaction involves the exchange of the methoxy group (–OCH3) with another alkoxy group (–OR) from an alcohol. Notably, the presence of silver oxide (Ag2O) as a catalyst and elevated temperatures (boiling point of the alcohol) are crucial for this transformation to occur. [] These findings underscore the importance of specific reaction conditions in facilitating chemical transformations involving 2-methoxy-3,5-dinitropyridine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)

![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)